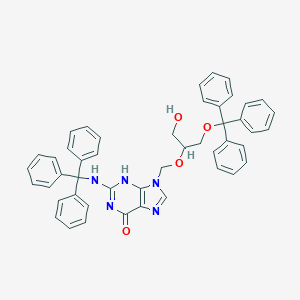

N,O-Ditrityl Ganciclovir

Description

Properties

IUPAC Name |

9-[(1-hydroxy-3-trityloxypropan-2-yl)oxymethyl]-2-(tritylamino)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H41N5O4/c53-31-41(32-56-47(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40)55-34-52-33-48-42-43(52)49-45(50-44(42)54)51-46(35-19-7-1-8-20-35,36-21-9-2-10-22-36)37-23-11-3-12-24-37/h1-30,33,41,53H,31-32,34H2,(H2,49,50,51,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOSQSQZKVBKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=O)N4)N=CN5COC(CO)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H41N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N,O-Ditrityl Ganciclovir: A Key Intermediate in Antiviral Prodrug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,O-Ditrityl Ganciclovir is a crucial protected intermediate in the chemical synthesis of Valganciclovir, the prodrug of the potent antiviral agent Ganciclovir. This guide provides a comprehensive overview of N,O-Ditrityl Ganciclovir, including its chemical properties, a detailed experimental protocol for its synthesis, and its pivotal role in the manufacturing of Valganciclovir. The strategic use of the trityl protecting group allows for selective modification of the Ganciclovir molecule, a critical step in enhancing its bioavailability. This document aims to serve as a technical resource for researchers and professionals involved in antiviral drug development and synthetic chemistry.

Introduction

Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine that is highly effective against cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. However, its clinical utility is hampered by poor oral bioavailability. To overcome this limitation, Valganciclovir, the L-valyl ester prodrug of Ganciclovir, was developed. The synthesis of Valganciclovir necessitates the use of protecting groups to ensure the selective esterification of the hydroxyl groups of Ganciclovir. The trityl (triphenylmethyl) group is a bulky and effective protecting group for primary alcohols and amines. N,O-Ditrityl Ganciclovir is the intermediate formed when two trityl groups are attached to the nitrogen and oxygen atoms of the Ganciclovir molecule. This protection strategy is instrumental in directing the subsequent acylation to the desired position, ultimately leading to the formation of Valganciclovir.

Physicochemical Properties

The definitive physicochemical properties of isolated and purified N,O-Ditrityl Ganciclovir are not extensively reported in publicly available literature, as it is typically synthesized and used in situ or with minimal purification in the subsequent steps of Valganciclovir synthesis. However, based on its chemical structure and data from related compounds, the following properties can be inferred and are partially supported by experimental data for coupled products.

Table 1: Physicochemical Data of Ganciclovir and Related Compounds

| Property | Ganciclovir | N,O-Ditrityl Ganciclovir (Coupled Product) |

| Molecular Formula | C₉H₁₃N₅O₄ | C₄₇H₄₁N₅O₅ (Example of a coupled product) |

| Molecular Weight ( g/mol ) | 255.23[1][2][3] | 739.88 (Calculated) |

| Melting Point (°C) | 250 (decomposes)[1][3] | Not reported |

| Solubility | Water: 2.6 mg/mL at 25°C[4]; DMSO: ~0.33-5 mg/mL[5][6]; 0.1 M HCl: 10 mg/mL[5][7] | Soluble in organic solvents like DMF and DMSO |

| ¹³C NMR (DMSO-d₆, δ ppm) | 156.9, 153.8, 151.4, 137.9, 116.4, 72.3, 70.8, 70.4, 62.8[8] | Key shifts for a coupled product include those for the trityl groups (approx. 126-145 ppm) and the ganciclovir core.[9] |

| Mass Spectrometry (m/z) | [M+H]⁺: 256.1047[8] | For a coupled product, [M+H]⁺: 865.4[9] |

Experimental Protocols

The following is a detailed methodology for the synthesis of N,O-Ditrityl Ganciclovir, adapted from established literature procedures.

Synthesis of N,O-Ditrityl Ganciclovir

This procedure involves the protection of the primary hydroxyl and the exocyclic amino groups of Ganciclovir using trityl chloride.

Materials:

-

Ganciclovir

-

Trityl chloride

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Water

Procedure:

-

Suspend Ganciclovir (1 equivalent) in dimethylformamide (DMF).

-

To this suspension, add 4-dimethylaminopyridine (catalytic amount) and triethylamine (excess, e.g., 5.4 equivalents).

-

Heat the mixture to 50°C.

-

Separately, dissolve trityl chloride (2.65 equivalents) in DMF.

-

Add the trityl chloride solution to the Ganciclovir suspension at 50°C over a period of 25 minutes.

-

Stir the reaction mixture at 50°C for approximately 9 hours.

-

After the reaction is complete, cool the mixture to 10°C.

-

Filter the reaction mixture and wash the solid residue with DMF.

-

The filtrate, containing the N,O-Ditrityl Ganciclovir, is then warmed to 20°C.

-

To precipitate the product, add water in two portions and decant the supernatant. The resulting product can be used in the next step without extensive purification.

Role in Valganciclovir Synthesis

The primary utility of N,O-Ditrityl Ganciclovir lies in its role as a key intermediate for the regioselective synthesis of Valganciclovir. The bulky trityl groups sterically hinder the protected primary hydroxyl and amino groups, directing the subsequent esterification with a protected L-valine derivative to the remaining free secondary hydroxyl group.

Synthetic Workflow

The logical relationship in the synthesis of Valganciclovir involving the N,O-Ditrityl Ganciclovir intermediate can be visualized as follows:

References

- 1. Ganciclovir | C9H13N5O4 | CID 135398740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckindex.rsc.org [merckindex.rsc.org]

- 3. Ganciclovir - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. Ganciclovir = 99 HPLC, powder 82410-32-0 [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Page loading... [guidechem.com]

- 8. An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

N,O-Ditrityl Ganciclovir: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of N,O-Ditrityl Ganciclovir, a key protected intermediate in the synthesis of the antiviral drug Ganciclovir and its prodrugs. This document outlines its chemical structure, synthesis protocols, and available analytical data.

Chemical Structure

N,O-Ditrityl Ganciclovir is a derivative of Ganciclovir where the primary hydroxyl group and the amino group of the guanine base are protected by trityl groups. This protection strategy is crucial in synthetic chemistry to prevent unwanted side reactions during the modification of other parts of the Ganciclovir molecule, such as in the synthesis of Valganciclovir.

Chemical Name: N,O-bis(trityl) Ganciclovir Molecular Formula: C47H41N5O4 Molecular Weight: 739.88 g/mol

Physicochemical and Analytical Data

While a comprehensive physicochemical profile for N,O-Ditrityl Ganciclovir is not extensively reported in the literature, key analytical data has been documented.

| Property | Value |

| Appearance | White solid |

| Mass Spectrometry | m/z (DIP) 740.0 (M+ + 1)[1] |

| FT-IR (KBr) | 3422, 3310, 1681, 1671 cm-1[1] |

| 1H NMR (400 MHz, DMSO-d6) | δ 3.38 (d, J = 4.4 Hz, 2 H), 3.52 (m, 1 H), 3.87 (m, 3H), 5.41 (s, 2H), 6.46 (brs, 1H), 7.23-7.86 (m, 30 H), 7.79 (s, 1 H), 10.60 (s, 1H)[1] |

Experimental Protocols

Synthesis of N,O-Ditrityl Ganciclovir[1]

This protocol details the synthesis of N,O-Ditrityl Ganciclovir from Ganciclovir.

Materials:

-

Ganciclovir

-

Trityl chloride

-

Dimethylformamide (DMF)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine

-

Ethyl acetate

-

Water

Procedure:

-

A suspension of ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) in dimethylformamide (570 mL) is prepared.

-

A solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) is added to the suspension at 50 °C over 25 minutes.

-

The reaction mixture is stirred for approximately 9 hours at the same temperature.

-

The reaction mixture is then cooled to 10 °C, filtered, and the solid is washed with dimethylformamide (150 mL).

-

The filtrate is warmed to 20 °C, and water is added in two portions (1350 mL and 900 mL), followed by decantation.

-

Ethyl acetate (1500 mL) is added to the resulting gummy solid, and the mixture is stirred at room temperature for 12 hours.

-

The separated solid is filtered, washed with ethyl acetate (100 mL), and dried at 54 °C to afford N,O-Ditrityl Ganciclovir as a white solid.

Yield: 76.0 g (43 %)[1]

Visualizations

Synthesis Workflow of N,O-Ditrityl Ganciclovir

The following diagram illustrates the key steps in the synthesis of N,O-Ditrityl Ganciclovir.

References

Technical Guide: N,O-Ditrityl Ganciclovir

CAS Number: 109082-85-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N,O-Ditrityl Ganciclovir, a key protected intermediate in the synthesis of Valganciclovir, the prodrug of the potent antiviral agent Ganciclovir. This document outlines its chemical properties, synthesis, and role in antiviral drug development.

Core Data Presentation

N,O-Ditrityl Ganciclovir is primarily utilized as a strategic intermediate, leveraging the trityl protecting groups to facilitate specific chemical modifications of the Ganciclovir molecule.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 109082-85-1 | |

| Molecular Formula | C₄₇H₄₁N₅O₄ | [1] |

| Molecular Weight | 739.88 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | Not available in the reviewed literature. | |

| Solubility | Not available in the reviewed literature. |

Spectral Data

The following spectral data has been reported for an intermediate product in the synthesis of Valganciclovir, which is consistent with the structure of N,O-Ditrityl Ganciclovir coupled with an azido-valine moiety.

| Spectrum | Key Peaks/Shifts (δ in ppm for NMR) | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | 0.87 (d, J = 7.2 Hz, 3H), 0.88 (d, J = 7.2 Hz, 3H), 1.60 – 1.66 (m, 1H), 2.86 (d, J = 6.8 Hz, 0.5 H), 2.94 (d, J = 6.8 Hz, 0.5 H), 3.28 – 3.38 (m, 2H), 3.81 – 3.88 (m, 1H), 4.39 (d, J = 5.2 Hz, 2H), 5.00 (s, 2H), 5.98 (brs, 1H), 6.96-7.35 (m, 30 H), 7.99 (s, 1 H), 11.4 (s, 1H) | [1] |

| ¹³C NMR (100 MHz, DMSO-d₆) | 17.1, 18.9, 24.4, 25.3, 30.0, 33.1, 47.5, 66.8, 69.9, 85.7, 126.5, 127.0, 127.6, 127.9, 128.0, 128.3, 137.9, 143.3, 144.4, 149.5, 150.9, 156.4, 169.3 | [1] |

| Mass Spectrometry (DIP) | m/z 865.4 (M⁺ + 1) for the azido-valine coupled product. The expected m/z for N,O-Ditrityl Ganciclovir would be approximately 740.3 (M+H)⁺. A reported mass spectrum shows a peak at m/z (DIP) 740.0 (M⁺ + 1). | [1] |

| FT-IR (KBr) | 3422, 3310, 1681, 1671 cm⁻¹ | [1] |

Experimental Protocols

The following is a detailed methodology for the synthesis of N,O-Ditrityl Ganciclovir, a critical step in the production of Valganciclovir.

Synthesis of N,O-Ditrityl Ganciclovir

This procedure involves the protection of the primary hydroxyl and the exocyclic amino groups of Ganciclovir using trityl chloride.

Materials:

-

Ganciclovir

-

Trityl chloride

-

Dimethylformamide (DMF)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine

-

Water

-

Ethyl acetate

Procedure:

-

A suspension of ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) is prepared in dimethylformamide (570 mL).

-

A solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) is added to the suspension at 50 °C over 25 minutes.

-

The reaction mixture is stirred for approximately 9 hours at the same temperature.

-

The mixture is then cooled to 10 °C, filtered, and the collected solid is washed with dimethylformamide (150 mL).

-

The filtrate is warmed to 20 °C, and water is added in two portions (1350 mL and 900 mL) and subsequently decanted.

-

Ethyl acetate (1500 mL) is added to the resulting gummy solid, and the mixture is stirred at room temperature for 12 hours.

-

The separated solid is filtered, washed with ethyl acetate (100 mL), and dried at 54 °C to yield N,O-Ditrityl Ganciclovir as a white solid.[1]

Mandatory Visualizations

Synthesis Workflow of Valganciclovir

The following diagram illustrates the synthetic pathway from Ganciclovir to Valganciclovir, highlighting the crucial role of the N,O-Ditrityl Ganciclovir intermediate.

Caption: Synthesis of Valganciclovir via N,O-Ditrityl Ganciclovir.

Mechanism of Action of Ganciclovir

N,O-Ditrityl Ganciclovir is a prodrug intermediate that is chemically converted to Valganciclovir, which in turn is metabolized in the body to the active antiviral agent, Ganciclovir. The following diagram illustrates the mechanism of action of Ganciclovir.

References

N,O-Ditrityl Ganciclovir: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties of N,O-Ditrityl Ganciclovir, a protected derivative of the potent antiviral agent Ganciclovir. This document collates available experimental data on its synthesis and characterization, alongside a comparative analysis with the parent compound, Ganciclovir. It is intended to serve as a valuable resource for researchers and professionals engaged in antiviral drug development and medicinal chemistry.

Executive Summary

Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine with established efficacy against cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1] However, its clinical application can be limited by its physicochemical properties. Chemical modification, such as the introduction of protecting groups, is a common strategy to overcome these limitations or to facilitate the synthesis of other derivatives. N,O-Ditrityl Ganciclovir is a key intermediate in the synthesis of Ganciclovir prodrugs, such as Valganciclovir. This guide details the synthesis and known characteristics of N,O-Ditrityl Ganciclovir, providing a foundational understanding for its use in further drug development.

Physicochemical Properties

Quantitative data for N,O-Ditrityl Ganciclovir is limited. The following tables present the available data for N,O-Ditrityl Ganciclovir and a more extensive dataset for the parent compound, Ganciclovir, for comparative purposes. The introduction of two bulky, hydrophobic trityl groups is expected to significantly decrease aqueous solubility and increase lipophilicity compared to Ganciclovir.

Table 1: Physicochemical Properties of N,O-Ditrityl Ganciclovir

| Property | Value | Reference |

| Molecular Formula | C47H41N5O4 | Calculated |

| Molecular Weight | 739.86 g/mol | Calculated |

| Appearance | White solid | [2] |

| Mass Spectrometry (m/z) | 740.0 (M+ + 1) | [2] |

Table 2: Physicochemical Properties of Ganciclovir

| Property | Value | Reference |

| Molecular Formula | C9H13N5O4 | |

| Molecular Weight | 255.23 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 250 °C (decomposes) | |

| Aqueous Solubility | 2.6 mg/mL at 25°C | |

| pKa | 2.2 and 9.4 | |

| LogP (n-octanol/water) | -1.66 |

Experimental Protocols

Synthesis of N,O-Ditrityl Ganciclovir

The following protocol for the synthesis of N,O-Ditrityl Ganciclovir is adapted from the literature.[2]

Materials:

-

Ganciclovir

-

Trityl chloride

-

Dimethylformamide (DMF)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine

-

Ethyl acetate

-

Water

Procedure:

-

A suspension of ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) in dimethylformamide (570 mL) is prepared.

-

A solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) is added to the suspension at 50 °C over 25 minutes.

-

The reaction mixture is stirred for approximately 9 hours at the same temperature.

-

The mixture is then cooled to 10 °C, filtered, and the solid is washed with dimethylformamide (150 mL).

-

The filtrate is warmed to 20 °C, and water is added in two portions (1350 mL and 900 mL) and decanted.

-

Ethyl acetate (1500 mL) is added to the resulting gummy solid, and the mixture is stirred at room temperature for 12 hours.

-

The separated solid is filtered, washed with ethyl acetate (100 mL), and dried at 54 °C to yield N,O-Ditrityl Ganciclovir as a white solid.

Yield: 76.0 g (43%)[2]

Characterization Data

Spectroscopic Data for N,O-Ditrityl Ganciclovir

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum (KBr pellet) shows characteristic absorption bands at 3422, 3310, 1681, and 1671 cm-1.[2]

1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum (400 MHz, DMSO-d6) displays the following chemical shifts (δ) in ppm: 3.38 (d, J = 4.4 Hz, 2H), 3.52 (m, 1H), 3.87 (m, 3H), 5.41 (s, 2H), 6.46 (brs, 1H), 7.23-7.86 (m, 30H), 7.79 (s, 1H), 10.60 (s, 1H).[2]

Mass Spectrometry (MS): The mass spectrum shows a peak at m/z 740.0, corresponding to the [M+H]+ ion.[2]

Visualizations

Synthesis Workflow of N,O-Ditrityl Ganciclovir

Caption: Synthetic pathway for N,O-Ditrityl Ganciclovir.

Mechanism of Action of Ganciclovir (as the active moiety)

Caption: Intracellular activation and mechanism of action of Ganciclovir.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of N,O-Ditrityl Ganciclovir.

References

The Strategic Role of the Trityl Group in Ganciclovir and Valganciclovir Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the antiviral drug ganciclovir and its prodrug, valganciclovir, necessitates a sophisticated approach to selectively modify the molecule's functional groups. A key player in this synthetic strategy is the trityl (triphenylmethyl, Tr) protecting group. This guide elucidates the critical role of the trityl group, detailing its application, the underlying chemical principles, and the experimental protocols that leverage its unique properties to achieve high-yield, high-purity synthesis of these vital therapeutic agents.

The Trityl Group: A Bulky Guardian for Selective Reactions

The trityl group is a sterically hindered protecting group widely employed in organic synthesis, particularly in nucleoside and carbohydrate chemistry.[1][2] Its large size allows for the regioselective protection of primary hydroxyl groups over more sterically hindered secondary or tertiary hydroxyls.[1][3] This selectivity is paramount in the synthesis of complex molecules like ganciclovir, which possesses two primary hydroxyl groups and an exocyclic amino group on the guanine base.

The introduction of the trityl group, typically via trityl chloride in the presence of a base like pyridine or triethylamine, proceeds through an SN1 mechanism.[1][4] The stability of the resulting trityl cation is a key factor in this reaction.[5] Deprotection is efficiently achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or acetic acid, which cleave the trityl ether to regenerate the hydroxyl group.[1][6]

Application of the Trityl Group in Valganciclovir Synthesis

A significant application of the trityl group is in the synthesis of valganciclovir, the L-valyl ester prodrug of ganciclovir, which exhibits enhanced oral bioavailability.[7] The synthesis involves the esterification of one of ganciclovir's hydroxyl groups with L-valine. To achieve selective esterification and prevent unwanted side reactions, the other reactive sites on the ganciclovir molecule must be protected.

One common strategy involves the protection of both the primary hydroxyl group and the exocyclic amino group of ganciclovir with trityl groups, forming an N,O-bis(trityl) protected derivative.[8][9] This intermediate then allows for the selective esterification of the remaining hydroxyl group with a protected L-valine derivative. Subsequent removal of the trityl and other protecting groups yields valganciclovir.[8][9]

The following workflow diagram illustrates a synthetic route to valganciclovir utilizing a trityl protecting group strategy.

Caption: Synthetic workflow for valganciclovir using trityl protection.

Experimental Protocols

The following are representative experimental protocols for the key steps involving the trityl group in the synthesis of a valganciclovir intermediate.

3.1. Protection of Ganciclovir (Tritylation)

This protocol describes the formation of N-trityl-2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-trityloxy-propan-1-ol.[10]

-

Reagents:

-

Ganciclovir

-

Trityl chloride

-

Dimethylformamide (DMF)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine

-

Water

-

-

Procedure:

-

A suspension of ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) in dimethylformamide (570 mL) is prepared.

-

A solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) is added to the suspension at 50 °C over 25 minutes.

-

The reaction mixture is stirred for approximately 9 hours at the same temperature.

-

The mixture is then cooled to 10 °C, filtered, and the solid is washed with dimethylformamide (150 mL).

-

The filtrate is warmed to 20 °C, and water is added in two portions (1350 mL and 900 mL) and decanted to precipitate the product.

-

3.2. Deprotection of the Trityl Group

This protocol details the removal of the trityl groups from an N-trityl-2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-trityloxy-1'-propyl-2′-(S)-azido-3′-methylbutanoate intermediate.[10]

-

Reagents:

-

Tritylated ganciclovir derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Methyl t-butyl ether

-

n-Hexane

-

-

Procedure:

-

A solution of the tritylated ganciclovir derivative (2.0 g, 0.002 mol) in dichloromethane (4 mL) is prepared.

-

A solution of trifluoroacetic acid (8.0 mL, 0.104 mol) in dichloromethane (8 mL) is added to the solution at 15 °C over a period of 10 minutes.

-

The reaction mixture is stirred for 3 hours.

-

Methyl t-butyl ether (25 mL) and n-hexane (100 mL) are added, and the resulting mixture is stirred for 20 minutes.

-

The solvent is decanted, and dichloromethane (15 mL) is added to the resulting reaction mixture to work up the product.

-

Quantitative Data

The efficiency of the protection and deprotection steps is crucial for the overall yield of the synthesis. The following table summarizes reported yields for the deprotection of a tritylated intermediate in a valganciclovir synthesis pathway.

| Step | Reactant | Reagents | Product | Yield | Reference |

| Deprotection | N-trityl-2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-trityloxy-1'-propyl-2′-(S)-azido-3′-methylbutanoate | Trifluoroacetic acid, DCM | 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-hydroxy-1'-propyl-2′-(S)-azido-3′-methylbutanoate | 60% | [10] |

It is noted that while the trityl group is effective, the deprotection step can sometimes result in modest yields, and optimization of reaction conditions may be necessary to improve efficiency.[10]

Logical Relationship of Trityl Protection and Deprotection

The use of the trityl group follows a logical sequence of protection and deprotection to enable selective chemical transformations.

Caption: Logical flow of the trityl protection strategy.

Conclusion

The trityl group serves as an indispensable tool in the multi-step synthesis of ganciclovir and its derivatives, most notably valganciclovir. Its steric bulk facilitates the selective protection of primary hydroxyl groups, thereby enabling subsequent regioselective reactions. While the introduction and removal of the trityl group are generally straightforward, careful optimization of the deprotection step is essential to maximize the overall yield of the synthetic process. The strategic use of the trityl protecting group exemplifies a key principle in modern organic synthesis: the temporary masking of reactive functional groups to achieve a desired chemical transformation with high precision and efficiency.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. glenresearch.com [glenresearch.com]

- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Core Solubility Characteristics of N,O-Ditrityl Ganciclovir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,O-Ditrityl Ganciclovir, a key lipophilic prodrug and synthetic intermediate of Ganciclovir. Due to the limited availability of specific quantitative solubility data for N,O-Ditrityl Ganciclovir in public literature, this guide also includes solubility data for the parent compound, Ganciclovir, to provide a comparative baseline. The strategic use of the ditrityl modification is primarily to enhance lipophilicity, a critical factor in prodrug design for improving bioavailability.

Introduction to N,O-Ditrityl Ganciclovir

N,O-Ditrityl Ganciclovir is a derivative of the antiviral drug Ganciclovir, where the hydroxyl groups of the ganciclovir molecule are protected by trityl groups. This modification significantly increases the lipophilicity of the molecule. This increased lipophilicity is a common strategy in prodrug development to enhance absorption and cellular uptake. While specific quantitative solubility studies on N,O-Ditrityl Ganciclovir are not widely published, its solubility in non-polar organic solvents is expected to be significantly higher than that of Ganciclovir.

Qualitative Solubility Profile of N,O-Ditrityl Ganciclovir

N,O-Ditrityl Ganciclovir is reported to be soluble in organic solvents such as chloroform and ethyl acetate[1]. The presence of the bulky, non-polar trityl groups suggests that its solubility in aqueous media would be extremely low. German research indicates that the introduction of trityl groups is intended to increase solubility in organic media, which is beneficial for certain synthetic steps[2].

Quantitative Solubility Data

While specific quantitative data for N,O-Ditrityl Ganciclovir is scarce, the following tables provide the solubility of the parent drug, Ganciclovir, for comparison. This data highlights the hydrophilic nature of Ganciclovir and underscores the rationale for developing more lipophilic prodrugs.

Table 1: Solubility of Ganciclovir

| Solvent | Solubility | Citation |

| 0.1 M HCl | 10 mg/mL | [3] |

| DMSO | 5 mg/mL | [3] |

| Water | 2 mg/mL | [3] |

| Hot Methanol | <1 mg/mL | [3] |

| Ethanol | <1 mg/mL | [3] |

Table 2: Additional Reported Solubilities of Ganciclovir and its Sodium Salt

| Compound | Solvent | Solubility | Notes | Citation |

| Ganciclovir | DMSO | 27 mg/mL (105.78 mM) | Fresh DMSO recommended as moisture absorption reduces solubility. | [4] |

| Ganciclovir | Water | Insoluble | - | [4] |

| Ganciclovir | Ethanol | Insoluble | - | [4] |

| Ganciclovir Sodium | Water | 10 mg/mL (36.07 mM) | Warmed with 50°C water bath. | [5] |

| Ganciclovir Sodium | DMSO | Insoluble | - | [5] |

| Ganciclovir Sodium | Ethanol | Insoluble | - | [5] |

Experimental Protocols: Synthesis of N,O-Ditrityl Ganciclovir

The synthesis of N,O-Ditrityl Ganciclovir is a crucial step in the preparation of various Ganciclovir prodrugs, such as Valganciclovir. The following protocol is based on a described method[6].

Objective: To synthesize N,O-Ditrityl Ganciclovir by reacting Ganciclovir with trityl chloride.

Materials:

-

Ganciclovir

-

Trityl chloride

-

Dimethylformamide (DMF)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine

-

Water

Procedure:

-

A suspension of ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) is prepared in dimethylformamide (570 mL).

-

A solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) is added to the suspension at 50°C over a period of 25 minutes.

-

The reaction mixture is stirred for approximately 9 hours at the same temperature (50°C).

-

After the reaction is complete, the mixture is cooled to 10°C.

-

The cooled mixture is filtered, and the solid is washed with dimethylformamide (150 mL).

-

The filtrate is then warmed to 20°C.

-

Water is added in two portions (1350 mL and 900 mL), and the supernatant is decanted after each addition to precipitate the product.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of N,O-Ditrityl Ganciclovir.

Caption: Synthetic workflow for N,O-Ditrityl Ganciclovir.

Conclusion

N,O-Ditrityl Ganciclovir serves as a pivotal lipophilic intermediate in the synthesis of more advanced Ganciclovir prodrugs. While detailed quantitative solubility data remains limited, its qualitative solubility in organic solvents like chloroform and ethyl acetate is established. The provided synthesis protocol and the comparative solubility data of Ganciclovir offer valuable insights for researchers and professionals in the field of drug development. The enhanced lipophilicity of N,O-Ditrityl Ganciclovir is a key attribute that facilitates its use in subsequent synthetic transformations and underscores the strategic approach of using lipophilic prodrugs to overcome the bioavailability challenges of hydrophilic parent drugs like Ganciclovir.

References

- 1. 109082-85-1|N,O-Ditrityl Ganciclovir|N,O-Ditrityl Ganciclovir|-范德生物科技公司 [39.100.107.131]

- 2. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 3. Ganciclovir = 99 HPLC, powder 82410-32-0 [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of N,O-Ditrityl Ganciclovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N,O-Ditrityl Ganciclovir, a key protected intermediate in the synthesis of valganciclovir, a potent antiviral drug. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Synthesis

N,O-Ditrityl Ganciclovir is derived from ganciclovir through the protection of the primary hydroxyl group and the exocyclic amino group with trityl (triphenylmethyl) groups. This protection strategy is crucial in multistep syntheses to ensure regioselectivity in subsequent reactions.

The synthesis of N,O-Ditrityl Ganciclovir is a key step in the production of valganciclovir. The general synthetic pathway involves the reaction of ganciclovir with trityl chloride in the presence of a base.

Caption: Synthetic workflow for N,O-Ditrityl Ganciclovir.

Spectroscopic Data

The following tables summarize the available spectroscopic data for N,O-Ditrityl Ganciclovir.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.60 | s | 1H | NH |

| 7.79 | s | 1H | H-8 |

| 7.86 - 7.23 | m | 30H | Aromatic-H (Trityl) |

| 6.46 | brs | 1H | NH |

| 5.41 | s | 2H | O-CH₂-N |

| 3.87 | m | 3H | H-1', H-4' |

| 3.52 | m | 1H | H-3' |

| 3.38 | d, J = 4.4 Hz | 2H | H-5' |

¹³C NMR

Ganciclovir ¹³C NMR (DMSO-d₆)

| Chemical Shift (δ, ppm) |

| 156.7 |

| 153.9 |

| 151.3 |

| 137.8 |

| 116.5 |

| 80.5 |

| 72.3 |

| 70.8 |

| 63.3 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR (KBr Pellet) [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3422 | N-H Stretch |

| 3310 | O-H Stretch |

| 1681 | C=O Stretch (Amide) |

| 1671 | C=C Stretch (Aromatic) |

Mass Spectrometry (MS)

Mass Spectrum (DIP) [1]

| m/z | Assignment |

| 740.0 | [M+H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of N,O-Ditrityl Ganciclovir based on available literature.[1]

Synthesis of N,O-Ditrityl Ganciclovir

To a suspension of ganciclovir in an appropriate solvent such as dimethylformamide (DMF), a base like triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The mixture is stirred, and a solution of trityl chloride in the same solvent is added dropwise. The reaction is typically stirred at an elevated temperature for several hours. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The resulting solid is filtered, washed, and dried to yield N,O-Ditrityl Ganciclovir.

Caption: Experimental protocol for synthesis.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR spectra are typically recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

FT-IR Spectroscopy: IR spectra are obtained using the KBr pellet method. The sample is mixed with potassium bromide and pressed into a thin pellet for analysis.

-

Mass Spectrometry: Mass spectra are recorded using a suitable ionization technique, such as Direct Inlet Probe (DIP), to determine the mass-to-charge ratio (m/z) of the molecular ion.

Logical Relationships in Characterization

The characterization of N,O-Ditrityl Ganciclovir follows a logical progression where the data from different spectroscopic techniques are used to confirm the structure of the synthesized compound.

Caption: Logical flow of spectroscopic characterization.

References

The Strategic Imperative of Ditrityl Protection in Ganciclovir Prodrug Synthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the rationale and application of ditrityl protection in the synthesis of ganciclovir prodrugs, with a particular focus on the development of valganciclovir. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Executive Summary

Ganciclovir, a potent antiviral agent against cytomegalovirus (CMV), suffers from poor oral bioavailability. The development of prodrugs, such as valganciclovir, has been a critical strategy to overcome this limitation. A key challenge in the synthesis of these prodrugs is achieving selective modification of the ganciclovir molecule, which possesses two primary hydroxyl groups and a reactive exocyclic amino group. This guide elucidates the rationale for employing N,O-ditrityl protection as a pivotal step in directing the synthesis towards the desired mono-esterified product, thereby enhancing reaction yields and simplifying purification processes.

Rationale for Ditrityl Protection of Ganciclovir

The chemical structure of ganciclovir presents multiple reactive sites. To achieve selective esterification, particularly for the synthesis of valganciclovir, a mono-L-valyl ester of ganciclovir, it is imperative to temporarily block the other reactive functional groups. The use of a ditrityl protecting group strategy offers several distinct advantages:

-

Comprehensive Protection: The trityl group (triphenylmethyl) is a bulky protecting group that effectively shields the primary hydroxyl groups and the exocyclic amino group of the guanine moiety from unwanted side reactions during the esterification process. This ensures that the coupling reaction with the desired amino acid derivative occurs specifically at the intended hydroxyl position.

-

Steric Hindrance for Selectivity: The significant steric bulk of the two trityl groups in the N,O-ditrityl protected ganciclovir intermediate directs the acylation reaction to the less hindered primary hydroxyl group, which is crucial for the synthesis of the desired mono-ester prodrug.

-

Enhanced Solubility: The lipophilic nature of the trityl groups increases the solubility of the ganciclovir intermediate in organic solvents commonly used for synthesis, facilitating a more homogenous and efficient reaction environment.

-

Facilitated Purification: The introduction of the bulky and non-polar trityl groups significantly alters the chromatographic properties of the ganciclovir derivative, simplifying its purification from starting materials and byproducts.

-

Controlled Deprotection: The trityl groups are acid-labile and can be removed under specific conditions that do not compromise the integrity of the newly formed ester linkage. While deprotection yields can sometimes be challenging to optimize, the use of reagents like trifluoroacetic acid in dichloromethane allows for the effective removal of the trityl groups to yield the final product.

While other protecting groups exist, the ditrityl strategy provides a robust and well-documented approach for the multi-step synthesis of ganciclovir prodrugs, ensuring regioselectivity and improving overall process efficiency.

Experimental Protocols

Synthesis of N,O-Ditrityl Ganciclovir

This protocol describes the protection of both the hydroxyl and amino groups of ganciclovir using trityl chloride.

Materials:

-

Ganciclovir

-

Trityl chloride

-

Dimethylformamide (DMF)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine

-

Water

Procedure:

-

A suspension of ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) in dimethylformamide (570 mL) is prepared in a reaction vessel.

-

A solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) is added to the suspension at 50 °C over a period of 25 minutes.

-

The reaction mixture is stirred for approximately 9 hours at the same temperature.

-

After the reaction is complete, the mixture is cooled to 10 °C.

-

The cooled reaction mixture is filtered and the solid residue is washed with dimethylformamide (150 mL).

-

The filtrate is then warmed to 20 °C.

-

Water is added in two portions (1350 mL and 900 mL) and subsequently decanted to precipitate the product.

Coupling of N,O-Ditrityl Ganciclovir with (2S)-azido-3-methylbutyric acid

This protocol details the DCC-mediated coupling of the protected ganciclovir with an L-valine precursor.

Materials:

-

N,O-Ditrityl protected ganciclovir

-

(2S)-azido-3-methylbutyric acid

-

Dicyclohexylcarbodiimide (DCC)

-

Dimethylformamide (DMF)

Procedure:

-

The N,O-ditrityl protected ganciclovir is dissolved in DMF.

-

(2S)-azido-3-methylbutyric acid and DCC are added to the solution.

-

The reaction mixture is stirred to facilitate the coupling reaction.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the coupled product.

Deprotection of the Trityl Groups

This protocol describes the removal of the trityl protecting groups to yield the azido-valganciclovir intermediate.

Materials:

-

Coupled product from section 3.2

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

The coupled product is dissolved in dichloromethane.

-

Trifluoroacetic acid is added to the solution to initiate the deprotection.

-

The reaction is stirred until the removal of the trityl groups is complete, as monitored by TLC.

-

The reaction is then quenched and the product is isolated and purified.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of a valganciclovir precursor using the ditrityl protection strategy.[1]

| Step | Reactants | Reagents/Solvents | Yield |

| Ditritylation of Ganciclovir | Ganciclovir, Trityl chloride | DMF, DMAP, Triethylamine | High |

| Coupling with (2S)-azido-3-methylbutyric acid | N,O-Ditrityl ganciclovir, (2S)-azido-3-methylbutyric acid | DCC, DMF | 74% |

| Deprotection of Trityl Groups | Coupled product | Trifluoroacetic acid, Dichloromethane | 60% |

Note: The yield for the ditritylation step is qualitatively described as high in the literature. The yields for the coupling and deprotection steps highlight the efficiency and challenges of this synthetic route.

Visualizations

Logical Workflow for Valganciclovir Synthesis via Ditrityl Protection

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N,O-Ditrityl Ganciclovir

Introduction

Ganciclovir is a potent antiviral drug effective against cytomegalovirus (CMV) infections. Chemical modification of ganciclovir, such as the introduction of protecting groups, is a critical step in the synthesis of its prodrugs, like valganciclovir, which exhibits enhanced bioavailability. This document provides a detailed protocol for the synthesis of N,O-Ditrityl Ganciclovir, a key intermediate where the primary hydroxyl group and the N-amino group of the guanine moiety are protected by trityl groups. This protection strategy allows for selective reactions at other positions of the ganciclovir molecule. The following protocol is intended for researchers, scientists, and drug development professionals.

Reaction Scheme

The synthesis involves the reaction of ganciclovir with trityl chloride in the presence of a base and a catalyst to yield N,O-Ditrityl Ganciclovir.

Chemical Equation:

Ganciclovir + 2 Trityl Chloride --(Triethylamine, DMAP, DMF)--> N,O-Ditrityl Ganciclovir

Experimental Protocol

Materials and Reagents

-

Ganciclovir

-

Trityl chloride

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water (deionized)

Equipment

-

Reaction flask equipped with a stirrer and temperature control

-

Heating mantle

-

Filtration apparatus

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a suitable reaction flask, prepare a suspension of ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) in dimethylformamide (570 mL).[1]

-

Addition of Trityl Chloride: At 50 °C, add a solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) to the suspension over a period of 25 minutes.[1]

-

Reaction: Stir the reaction mixture for approximately 9 hours at 50 °C.[1]

-

Work-up:

-

Cool the reaction mixture to 10 °C.[1]

-

Filter the mixture and wash the solid with dimethylformamide (150 mL).[1]

-

Warm the filtrate to 20 °C.[1]

-

Add water in two portions (1350 mL followed by 900 mL) to precipitate the product. Decant the supernatant.[1]

-

Add ethyl acetate (1500 mL) to the resulting gummy solid and stir at room temperature for 12 hours.[1]

-

-

Isolation and Drying:

Data Presentation

Table 1: Quantitative Data for the Synthesis of N,O-Ditrityl Ganciclovir

| Parameter | Value | Reference |

| Reactants | ||

| Ganciclovir | 61.5 g (0.241 mol) | [1] |

| Trityl Chloride | 178.5 g (0.64 mol) | [1] |

| Triethylamine | 181.3 mL (1.29 mol) | [1] |

| 4-Dimethylaminopyridine | 142.5 mg (0.001 mol) | [1] |

| Solvent | ||

| Dimethylformamide (DMF) | 1140 mL (total) | [1] |

| Reaction Conditions | ||

| Temperature | 50 °C | [1] |

| Reaction Time | ~9 hours | [1] |

| Product | ||

| Yield | 76.0 g (43%) | [1] |

| Appearance | White solid | [1] |

| Characterization Data | ||

| FT-IR (KBr, cm⁻¹) | 3422, 3310, 1681, 1671 | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.38 (d, J=4.4 Hz, 2H), 3.52 (m, 1H), 3.87 (m, 3H), 5.41 (s, 2H), 6.46 (brs, 1H), 7.23-7.86 (m, 30H), 7.79 (s, 1H), 10.60 (s, 1H) | [1] |

| Mass Spec (m/z, DIP) | 740.0 (M⁺ + 1) | [1] |

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of N,O-Ditrityl Ganciclovir

Caption: Workflow for N,O-Ditrityl Ganciclovir Synthesis.

References

Application Notes and Protocols: A Detailed Guide to the N,O-Ditritylation of Ganciclovir

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the N,O-ditritylation of ganciclovir, a critical step in the synthesis of various ganciclovir derivatives, including the prodrug valganciclovir. The trityl groups serve as protecting groups for the primary hydroxyl and the N-amino functionalities of ganciclovir, enabling selective reactions at other positions.

Experimental Protocol: N,O-Ditritylation of Ganciclovir

This protocol is adapted from a reported synthesis of valganciclovir hydrochloride.[1]

Objective: To synthesize N,O-bis(triphenylmethyl)ganciclovir (N,O-ditrityl ganciclovir) by reacting ganciclovir with trityl chloride.

Materials:

-

Ganciclovir

-

Trityl chloride

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Water

Equipment:

-

Reaction flask

-

Stirrer

-

Heating mantle with temperature control

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable reaction flask, prepare a suspension of ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) in dimethylformamide (570 mL).[1]

-

Addition of Trityl Chloride: While stirring the suspension at 50 °C, add a solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) over a period of 25 minutes.[1]

-

Reaction: Maintain the reaction mixture at 50 °C and continue stirring for approximately 9 hours.[1]

-

Work-up:

-

Isolation: The resulting precipitate is the N,O-ditrityl ganciclovir product. Further purification may be performed if necessary, though the cited literature proceeds with the crude material.

Quantitative Data

The following table summarizes the quantitative data for the N,O-ditritylation of ganciclovir as described in the protocol.

| Parameter | Value |

| Ganciclovir | 61.5 g (0.241 mol) |

| Trityl Chloride | 178.5 g (0.64 mol) |

| 4-Dimethylaminopyridine | 142.5 mg (0.001 mol) |

| Triethylamine | 181.3 mL (1.29 mol) |

| Dimethylformamide (Initial) | 570 mL |

| Dimethylformamide (for TrCl solution) | 570 mL |

| Reaction Temperature | 50 °C |

| Reaction Time | 9 hours |

Experimental Workflow

The following diagram illustrates the key steps in the N,O-ditritylation of ganciclovir.

Caption: Workflow for the N,O-ditritylation of ganciclovir.

References

Application Notes and Protocols: Synthesis of Valganciclovir via N,O-Ditrityl Ganciclovir Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Valganciclovir, a prodrug of the antiviral agent Ganciclovir. The described method utilizes the N,O-Ditrityl protected Ganciclovir intermediate, a key strategy to ensure regioselective esterification at the 5'-hydroxyl position.

Introduction

Valganciclovir is the L-valyl ester of Ganciclovir and exhibits significantly improved oral bioavailability. A common synthetic challenge is the selective esterification of the primary hydroxyl group in the presence of the secondary hydroxyl and the amino group on the purine ring. Protection of the reactive functionalities is a widely employed strategy to achieve the desired product with high purity and yield. This protocol focuses on the use of a trityl protecting group for both the N-amino and the O-hydroxyl functions of Ganciclovir, forming the N,O-Ditrityl Ganciclovir intermediate. This intermediate then undergoes esterification with a protected L-valine derivative, followed by deprotection to yield Valganciclovir.

Overall Synthesis Workflow

The synthesis of Valganciclovir from Ganciclovir using the N,O-Ditrityl intermediate can be summarized in three main stages:

-

Protection: N,O-ditritylation of Ganciclovir.

-

Esterification: Coupling of N,O-Ditrityl Ganciclovir with a protected L-valine derivative.

-

Deprotection: Removal of the trityl and L-valine protecting groups to yield the final product.

Caption: Overall workflow for the synthesis of Valganciclovir.

Experimental Protocols

Step 1: Synthesis of N,O-Ditrityl Ganciclovir

This step involves the protection of the amino group on the guanine ring and the primary hydroxyl group of Ganciclovir using trityl chloride.

Materials:

-

Ganciclovir

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Trityl chloride

-

Water

-

Ethyl acetate

Procedure: [1]

-

To a reaction flask, add Ganciclovir (200 g), DMF (1600 g), TEA (500 g), and DMAP (1.0 g).

-

Stir the resulting white suspension and heat to approximately 55°C.

-

Prepare a solution of trityl chloride (540 g) in DMF (1600 g).

-

Slowly add the trityl chloride solution to the reaction mixture while maintaining the temperature between 48-55°C.

-

After the addition is complete, continue stirring the reaction mixture at 48-55°C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 10°C and stir for 30 minutes.

-

Filter the solid and wash with DMF (400 g).

-

Combine the filtrates and slowly add water (4500 g) with stirring.

-

Continue stirring at room temperature for 2 hours to facilitate precipitation.

-

Filter the resulting solid.

-

Wash the solid sequentially with water (800 g) and ethyl acetate (800 g).

-

Dry the solid to obtain N,O-Ditrityl Ganciclovir as an off-white solid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 200 g Ganciclovir | [1] |

| Product Yield | 368.9 g | [1] |

| Molar Yield | 63.6% | [1] |

Step 2: Esterification of N,O-Ditrityl Ganciclovir with N-Boc-L-Valine

This protocol describes the coupling of the protected Ganciclovir intermediate with N-tert-butoxycarbonyl-L-valine (N-Boc-L-Valine). A mixed anhydride method is employed to avoid the use of dicyclohexylcarbodiimide (DCC).

Materials:

-

N,O-Ditrityl Ganciclovir

-

N-Boc-L-Valine

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Pivaloyl chloride

-

4-Dimethylaminopyridine (DMAP)

-

Methyl tert-butyl ether (MTBE)

-

n-Hexane

Procedure:

-

Suspend N,O-Ditrityl Ganciclovir in dichloromethane.

-

In a separate flask, dissolve N-Boc-L-Valine in dichloromethane and cool the solution.

-

Add triethylamine and then pivaloyl chloride to the N-Boc-L-Valine solution to form the mixed anhydride.

-

Add the N,O-Ditrityl Ganciclovir suspension and a catalytic amount of DMAP to the mixed anhydride solution.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

The organic layer is dried and concentrated.

-

The crude product is purified by precipitation or crystallization from a solvent system such as MTBE/n-hexane.

Quantitative Data Summary for Esterification and Deprotection:

| Step | Intermediate/Product | Protecting Group on Valine | Yield | Reference |

| Esterification | N,O-Ditrityl-O-(N-Boc-L-valyl) Ganciclovir | Boc | - | [1] |

| Deprotection | Valganciclovir Intermediate | Boc | 91.4 - 93.0% | [1] |

| Esterification & Deprotection | Azido-valine ester of Ganciclovir | Azido | 74% (coupling), 60% (deprotection) | [2] |

Step 3: Deprotection to Yield Valganciclovir

This final step involves the removal of the trityl protecting groups to yield the valine ester of Ganciclovir. Subsequent removal of the Boc group (if used) and salt formation would yield Valganciclovir hydrochloride.

Caption: Workflow for the deprotection of the trityl groups.

Materials:

-

N,O-Ditrityl-O-(N-Boc-L-valyl) Ganciclovir

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Methyl tert-butyl ether (MTBE)

-

n-Hexane

Procedure: [1]

-

Dissolve N,O-Ditrityl-O-(N-Boc-L-valyl) Ganciclovir (50 g) in DCM (200 g) in a reaction flask.

-

Stir the solution and cool to 10-15°C.

-

Prepare a solution of TFA (200 g) in DCM (100 g).

-

Slowly add the TFA solution to the reaction mixture while maintaining the temperature at 10-15°C.

-

After the addition is complete, allow the reaction mixture to warm to 15-20°C and incubate.

-

Monitor the progress of the deprotection by TLC.

-

Once the reaction is complete, add the reaction solution to a mixture of MTBE and n-hexane (1:1 weight ratio, 3000 g).

-

Stir the resulting suspension for 30 minutes to induce crystallization.

-

Filter the solid and wash with a 1:1 mixture of MTBE and n-hexane (1500 g).

-

Dry the white solid under vacuum.

This procedure yields the Boc-protected Valganciclovir. Further deprotection of the Boc group under acidic conditions and subsequent salt formation with HCl will yield the final Valganciclovir hydrochloride product.

Concluding Remarks

The use of N,O-Ditrityl Ganciclovir as an intermediate provides an effective route for the synthesis of Valganciclovir. The protocols outlined above, derived from published literature, offer a detailed guide for researchers in the field. It is crucial to monitor each step by appropriate analytical methods such as TLC or HPLC to ensure reaction completion and purity of intermediates. The provided quantitative data serves as a benchmark for expected yields. As with all chemical syntheses, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary depending on the scale and specific laboratory conditions.

References

Application Notes and Protocols: Coupling Reaction of N,O-Ditrityl Ganciclovir with L-valine Derivatives for Valganciclovir Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valganciclovir, the L-valyl ester prodrug of the antiviral agent ganciclovir, exhibits significantly improved oral bioavailability, making it a cornerstone in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1][2] The synthesis of valganciclovir often proceeds through the coupling of a protected ganciclovir intermediate with a suitable L-valine derivative. This document provides detailed protocols for the synthesis of valganciclovir, focusing on the coupling reaction between N,O-Ditrityl Ganciclovir and N-protected L-valine derivatives. The use of protecting groups is crucial to direct the esterification to the desired hydroxyl group and prevent unwanted side reactions.[1][3]

Core Reaction and Strategy

The synthesis involves a multi-step process:

-

Protection of Ganciclovir: The amino and primary hydroxyl groups of ganciclovir are protected, often with trityl groups, to form N,O-Ditrityl Ganciclovir. This ensures regioselective esterification at the remaining secondary hydroxyl group.[1][2]

-

Coupling Reaction: The protected ganciclovir is then coupled with an N-protected L-valine derivative, such as N-benzyloxycarbonyl-L-valine (Cbz-L-valine), using a coupling agent like dicyclohexylcarbodiimide (DCC).[1][4]

-

Deprotection: Finally, all protecting groups (trityl and Cbz) are removed to yield valganciclovir, which is often isolated as a hydrochloride salt to improve stability and solubility.[1][5]

Data Presentation

| Step | Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Protection | Ganciclovir | Trityl Chloride | DMAP, Triethylamine | DMF | 50 | 9 | - | - | [1] |

| Coupling (Example with Azido-Valine Derivative) | N,O-Ditrityl Ganciclovir | (2S)-azido-3-methylbutyric acid | DCC | DMF | 25-30 | - | 74 | - | [1] |

| Coupling (General protocol with CBZ-L-Valine) | Ganciclovir | CBZ-L-Valine | DCC, DMAP | DMSO | 20-25 | 1 | - | - | [4] |

| Deprotection of Trityl Groups | Coupled Product | Trifluoroacetic Acid | - | DCM | 15 | 3 | 60 | - | [1] |

| Final Hydrogenolysis (Deprotection of Cbz and Azide Reduction) | Deprotected Intermediate | H2, HCl | 10% Pd/C | Methanol | - | 2 | 70.6 | - | [1] |

Note: The table summarizes data from different synthetic routes for valganciclovir, highlighting typical conditions and yields. Direct yield for the coupling of N,O-Ditrityl Ganciclovir with a standard L-valine derivative was not available in a single source but is expected to be comparable to the azido-valine derivative.

Experimental Protocols

Protocol 1: Synthesis of N,O-Ditrityl Ganciclovir

This protocol is adapted from a published procedure for the protection of ganciclovir.[1]

Materials:

-

Ganciclovir (61.5 g, 0.241 mol)

-

Trityl chloride (178.5 g, 0.64 mol)

-

4-Dimethylaminopyridine (DMAP) (142.5 mg, 0.001 mol)

-

Triethylamine (181.3 mL, 1.29 mol)

-

Dimethylformamide (DMF) (1140 mL)

-

Water

Procedure:

-

Suspend ganciclovir, DMAP, and triethylamine in 570 mL of DMF in a suitable reaction vessel.

-

Prepare a solution of trityl chloride in 570 mL of DMF.

-

At 50°C, add the trityl chloride solution to the ganciclovir suspension over 25 minutes.

-

Stir the reaction mixture for approximately 9 hours at 50°C.

-

Cool the reaction mixture to 10°C.

-

Filter the mixture and wash the solid with 150 mL of DMF.

-

Warm the filtrate to 20°C and add water in two portions (1350 mL and 900 mL), decanting the solvent after each addition to isolate the precipitated product.

Protocol 2: Coupling of N,O-Ditrityl Ganciclovir with a Protected L-Valine Derivative

This is a generalized protocol based on common coupling methods.[1][4] The example uses N-benzyloxycarbonyl-L-valine (Cbz-L-valine).

Materials:

-

N,O-Ditrityl Ganciclovir

-

N-benzyloxycarbonyl-L-valine (Cbz-L-valine)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve N,O-Ditrityl Ganciclovir and Cbz-L-valine in anhydrous DMF in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMAP to the solution.

-

Cool the mixture in an ice bath (0-5°C).

-

Slowly add a solution of DCC in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

The filtrate containing the coupled product can be taken forward to the deprotection step, or the product can be isolated by precipitation with water and further purification if necessary.

Protocol 3: Deprotection to Yield Valganciclovir Hydrochloride

This protocol involves a two-step deprotection process: acidic removal of trityl groups followed by hydrogenolysis to remove the Cbz group.[1]

Materials:

-

Crude product from Protocol 2

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Methyl t-butyl ether (MTBE)

-

n-Hexane

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Aqueous Hydrochloric acid (HCl)

Procedure:

Step A: Detritylation

-

Dissolve the crude coupled product in DCM.

-

Cool the solution to 15°C.

-

Slowly add a solution of TFA in DCM over 10 minutes.

-

Stir the reaction for 3 hours at 15°C.

-

Add MTBE and n-hexane to precipitate the product.

-

Stir for 20 minutes, then decant the solvent.

-

Redissolve the residue in DCM and proceed to the next step or isolate for purification.

Step B: Hydrogenolysis

-

Dissolve the detritylated product in methanol.

-

Add 10% Pd/C catalyst to the solution.

-

Add one equivalent of aqueous HCl.

-

Subject the mixture to hydrogenation (e.g., in an autoclave at 4 kg/cm ² pressure) for about 2 hours.

-

After the reaction is complete, filter the mixture through Celite® to remove the catalyst and wash the filter cake with methanol.

-

Remove the solvent from the filtrate under vacuum.

-

Recrystallize the residue from a suitable solvent system (e.g., water:isopropanol) to obtain pure valganciclovir hydrochloride.

Visualizations

Caption: Experimental workflow for the synthesis of Valganciclovir HCl.

Caption: Chemical reaction pathway for Valganciclovir synthesis.

References

Application Notes and Protocols for the Deprotection of N,O-Ditrityl Ganciclovir

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deprotection of N,O-Ditrityl Ganciclovir, a key intermediate in the synthesis of various ganciclovir derivatives, including the prodrug valganciclovir. The following sections outline the chemical workflows, experimental procedures, and comparative data for different deprotection strategies.

Introduction

Ganciclovir is a potent antiviral drug effective against cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. Chemical modification of ganciclovir is a common strategy to improve its bioavailability and pharmacokinetic profile. The synthesis of these derivatives often involves the use of protecting groups to selectively modify specific functional groups. The trityl group is a bulky and acid-labile protecting group commonly used for the hydroxyl and amino moieties of ganciclovir. The removal of these trityl groups is a critical step in the final stages of synthesis. This document details the deprotection of N,O-Ditrityl Ganciclovir to yield ganciclovir derivatives.

Experimental Workflow: From Protection to Deprotection

The overall synthetic strategy involves the initial protection of ganciclovir's primary hydroxyl and exocyclic amino groups with trityl chloride, followed by derivatization of the remaining secondary hydroxyl group, and concluding with the removal of the trityl protecting groups.

Caption: General workflow for the synthesis of ganciclovir derivatives.

Deprotection Protocols

The selection of the deprotection method depends on the stability of the desired ganciclovir derivative to acidic conditions. Below are detailed protocols for the acidic deprotection of N,O-Ditrityl Ganciclovir derivatives.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is a common and effective way to remove trityl groups, although yields may vary depending on the specific substrate.

Materials:

-

N,O-Ditrityl Ganciclovir derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Methyl t-butyl ether (MTBE)

-

n-Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Dropping funnel

Procedure:

-

Dissolve the N,O-Ditrityl Ganciclovir derivative (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Prepare a solution of trifluoroacetic acid (TFA) (52 eq) in dichloromethane (DCM).

-

Cool the solution of the protected ganciclovir derivative to 15°C.

-

Add the TFA solution dropwise to the stirred reaction mixture over a period of 10 minutes.

-

Stir the reaction mixture at 15°C for 3 hours.

-

Upon completion of the reaction (monitored by TLC), add methyl t-butyl ether (MTBE) and n-hexane to the reaction mixture and stir for an additional 20 minutes to precipitate the product.

-

Decant the solvent.

-

Add fresh dichloromethane (DCM) to the resulting residue and stir.

-

Isolate the product by filtration and wash with an appropriate solvent.

-

Dry the product under vacuum.

Quantitative Data: In a reported synthesis of a valganciclovir precursor, this method yielded the deprotected product in 60% after purification.[1]

Comparative Data for Deprotection Methods

The following table summarizes the available data for the deprotection of N,O-Ditrityl Ganciclovir derivatives. Currently, specific quantitative data for alternative methods applied directly to this substrate are limited in the literature. The information provided for formic and acetic acid is based on their general use for deprotecting tritylated nucleosides and may require optimization for this specific application.

| Deprotection Method | Reagents & Conditions | Reaction Time | Yield (%) | Notes |

| Trifluoroacetic Acid | TFA, DCM, 15°C | 3 hours | 60 | A standard but potentially harsh method; yield can be moderate.[1] |

| Formic Acid | 97+% Formic Acid, Room Temp. | ~3 minutes | N/A | A milder alternative to TFA; reaction is typically rapid. Specific yield for N,O-Ditrityl Ganciclovir is not reported. |

| Acetic Acid | 80% Acetic Acid, Room Temp. | 2 - 48 hours | N/A | A much milder acid, often requiring longer reaction times. Yield is highly substrate-dependent. |

N/A: Not available in the reviewed literature for this specific substrate.

Mechanism of Action of Ganciclovir

To understand the biological significance of the synthesized ganciclovir derivatives, it is crucial to comprehend the mechanism of action of the parent drug. Ganciclovir is a prodrug that requires phosphorylation to become active. This activation is preferentially carried out in virus-infected cells.

Caption: Mechanism of action of Ganciclovir.

Conclusion

The deprotection of N,O-Ditrityl Ganciclovir is a pivotal step in the synthesis of its derivatives. While trifluoroacetic acid is a commonly employed reagent, the moderate yield suggests that further optimization or exploration of alternative, milder deprotection methods could be beneficial for improving the overall efficiency of the synthetic route. The choice of deprotection strategy should be carefully considered based on the specific derivative being synthesized and its acid lability.

References

Application Notes and Protocols for Monitoring N,O-Ditrityl Ganciclovir Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganciclovir, a potent antiviral drug effective against cytomegalovirus (CMV), often requires chemical modification to enhance its bioavailability. A common strategy in the synthesis of Ganciclovir prodrugs, such as Valganciclovir, involves the use of protecting groups to selectively modify specific functional moieties. The trityl group is a widely employed protecting group for primary hydroxyl and amino functionalities. The synthesis of N,O-Ditrityl Ganciclovir is a key intermediate step in these synthetic routes. Accurate and reliable analytical methods are crucial for monitoring the progress of the reaction, ensuring the desired product is obtained with high purity and yield.

These application notes provide detailed protocols for the synthesis of N,O-Ditrityl Ganciclovir and the analytical methods, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), to monitor the reaction progress.

Synthesis of N,O-Ditrityl Ganciclovir

The synthesis of N,O-Ditrityl Ganciclovir involves the protection of the primary hydroxyl and the amino group of Ganciclovir using trityl chloride.

Reaction Scheme:

Figure 1: Synthesis of N,O-Ditrityl Ganciclovir.

Experimental Protocol: Synthesis of N-trityl-2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-trityloxy-propan-1-ol

This protocol is adapted from a literature procedure for the synthesis of N,O-ditrityl protected Ganciclovir[1].

Materials:

-

Ganciclovir

-

Trityl chloride

-

Dimethylformamide (DMF)

-

Triethylamine

-

4-Dimethylaminopyridine (DMAP)

-

Water

-

Methanol

Procedure:

-

To a suspension of Ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) in dimethylformamide (570 mL), add a solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) at 50 °C over 25 minutes.

-

Stir the reaction mixture for approximately 9 hours at the same temperature.

-

Monitor the reaction progress using TLC (see protocol below).

-

Upon completion, cool the reaction mixture to 10 °C.

-

Filter the mixture and wash the solid with dimethylformamide (150 mL).

-

Warm the filtrate to 20 °C and add water in two portions (1350 mL and 900 mL), decanting the supernatant after each addition to precipitate the product.

-

The resulting crude product can be further purified if necessary.

Analytical Methods for Monitoring the Synthesis

Effective monitoring of the reaction is essential to determine the endpoint and to ensure the formation of the desired product while minimizing the formation of impurities, such as the mono-tritylated intermediate.

Thin Layer Chromatography (TLC)

TLC is a rapid and convenient method for qualitative monitoring of the reaction progress. It allows for the visualization of the consumption of the starting material (Ganciclovir) and the formation of the product (N,O-Ditrityl Ganciclovir) and any intermediates.

Experimental Protocol: TLC Monitoring

-

Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

-

Mobile Phase (Eluent): A mixture of dichloromethane and methanol (9:1, v/v) is a common system for separating Ganciclovir and its less polar derivatives[2]. The polarity can be adjusted based on the observed separation. For tritylated compounds, a less polar system such as ethyl acetate:hexane may also be effective.

-

Sample Preparation: Withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., methanol or DMF), and spot it on the TLC plate alongside spots of the starting Ganciclovir and, if available, a standard of the final product.

-

Visualization: Visualize the spots under UV light (254 nm). Additionally, staining with a phosphomolybdic acid solution can be used for visualization[2].

Data Presentation:

The progress of the reaction can be qualitatively assessed by observing the disappearance of the Ganciclovir spot and the appearance of a new, less polar spot corresponding to the N,O-Ditrityl Ganciclovir. The presence of an intermediate spot would indicate the formation of mono-tritylated Ganciclovir.

| Compound | Expected Rf Value |

| Ganciclovir | Low |

| Mono-trityl Ganciclovir | Intermediate |

| N,O-Ditrityl Ganciclovir | High |

Table 1: Expected relative Rf values for reactants, intermediates, and products on a normal-phase TLC plate.

High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the reaction progress, allowing for the determination of the percentage conversion of the starting material and the formation of the product and by-products. A reverse-phase HPLC method is typically employed for the analysis of Ganciclovir and its derivatives.

Experimental Protocol: HPLC Monitoring

-

Column: A Hypersil ODS2 column (4.6 mm x 250 mm, 5 μm) or a similar C18 column is suitable[1].

-

Mobile Phase: A common mobile phase for Ganciclovir analysis is a mixture of a phosphate buffer and methanol. For instance, 0.02 M potassium dihydrogen phosphate buffer (pH 6.0)-methanol (92:8, v/v) can be used[1]. Given the increased lipophilicity of the tritylated derivatives, a gradient elution with an increasing proportion of an organic modifier like acetonitrile may be necessary to elute all components in a reasonable time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 254 nm[1].

-

Sample Preparation: Withdraw a small aliquot of the reaction mixture, quench the reaction if necessary, and dilute it to an appropriate concentration with the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:

The retention times of the different species in the reaction mixture will vary based on their polarity. Ganciclovir, being the most polar, will have the shortest retention time, while the highly non-polar N,O-Ditrityl Ganciclovir will have the longest retention time.

| Compound | Expected Retention Time (min) |

| Ganciclovir | Early eluting |

| Mono-trityl Ganciclovir | Intermediate elution |

| N,O-Ditrityl Ganciclovir | Late eluting |

Table 2: Expected relative retention times for reactants, intermediates, and products in a reverse-phase HPLC system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of the product and any intermediates by providing accurate molecular weight information. It can be coupled with HPLC (LC-MS) for online separation and identification.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Ganciclovir and its derivatives.

-

Sample Preparation: Prepare a dilute solution of the reaction mixture or the purified product in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation.